molecular formula C12H14N2O B2641548 7-amino-3,4,6-trimethyl-2(1H)-quinolinone CAS No. 847985-41-5

7-amino-3,4,6-trimethyl-2(1H)-quinolinone

Cat. No. B2641548
CAS RN: 847985-41-5
M. Wt: 202.257
InChI Key: GSPDIHHLHQTKJB-UHFFFAOYSA-N
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Description

7-amino-3,4,6-trimethyl-2(1H)-quinolinone, also known as 7-amino-3,4,6-trimethyl-2(1H)-quinolinone or 7-ATMQ, is a heterocyclic compound that is commonly used in a variety of scientific applications. 7-ATMQ is a derivative of quinolinone, a natural compound found in plants, and has a wide range of potential uses in the medical and scientific fields. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 7-ATMQ.

Scientific Research Applications

Antitumor Applications

One study discusses R115777, a derivative of quinolinone, highlighting its potent and selective inhibition of farnesyl protein transferase with significant antitumor effects. This compound, through oral administration in mice, demonstrates the potential of quinolinone derivatives in cancer treatment (Venet, End, & Angibaud, 2003).

Synthesis and Chemical Properties

Another segment of research focuses on the synthesis routes and chemical properties of quinolinone derivatives. Studies have explored efficient methodologies for preparing 3-amino-2-phenyl-4(1H)-quinolinones, which are significant for their potential biological activities. The cyclization of phenacyl anthranilamide in the presence of (poly)phosphoric acid was highlighted as a particularly effective method (Hradil et al., 2006).

Luminescence and Fluorescent Properties

Quinolinone derivatives have also been synthesized for use as antenna molecules in luminescent europium polyaminocarboxylates chelates, demonstrating their utility in materials science and bioimaging applications. This highlights the versatile nature of quinolinone compounds in enhancing luminescence properties for scientific applications (Chen & Selvin, 2000).

properties

IUPAC Name

7-amino-3,4,6-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-6-4-9-7(2)8(3)12(15)14-11(9)5-10(6)13/h4-5H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPDIHHLHQTKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-3,4,6-trimethyl-2(1H)-quinolinone

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